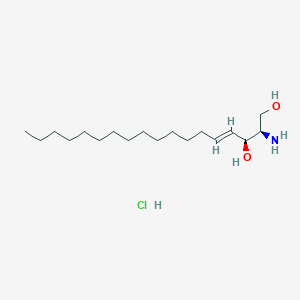
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves several steps, starting from simpler organic moleculesThe reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrochloride group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can yield diketones, while substitution of the hydrochloride group can produce various halogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the synthesis of chiral compounds .
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolism. It is known to interact with specific enzymes and receptors, influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit or activate certain enzymes, thereby influencing the biochemical processes they regulate .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally related compound with similar biological activities.
Ceramide: Another related compound involved in cellular signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid with roles in immune response and cancer progression.
Uniqueness
What sets (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique biological and chemical properties. Its ability to interact with a distinct set of molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H38ClNO2 |
|---|---|
Molecular Weight |
336.0 g/mol |
IUPAC Name |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m1./s1 |
InChI Key |
YDIHJJLAPMAISR-ZIYITSQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















